molecular formula C13H16N2O2 B268697 4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide

4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide

Número de catálogo B268697
Peso molecular: 232.28 g/mol
Clave InChI: AZINQUPWYATGMK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide, commonly known as CX-4945, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Mecanismo De Acción

The mechanism of action of CX-4945 involves the inhibition of CK2, a protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 is a constitutively active kinase that is overexpressed in many types of cancer and is involved in the regulation of cell proliferation, survival, and apoptosis. CX-4945 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis.
Biochemical and Physiological Effects:
CX-4945 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy. CX-4945 has also been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases. In addition, CX-4945 has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of CX-4945 is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. CX-4945 has also been shown to have low toxicity in animal models, making it a promising candidate for therapeutic applications. However, one of the limitations of CX-4945 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, CX-4945 has a short half-life, which can limit its effectiveness in some applications.

Direcciones Futuras

There are several future directions for the study of CX-4945. One area of research is the development of more potent and selective CK2 inhibitors that can overcome the limitations of CX-4945. Another area of research is the identification of novel therapeutic applications for CX-4945, such as in the treatment of viral infections or neurodegenerative diseases. Finally, the role of CK2 in various cellular processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic applications.

Métodos De Síntesis

The synthesis of CX-4945 involves the reaction of 4-amino-N-ethylbenzamide with cyclopropylcarbonyl chloride in the presence of triethylamine and dichloromethane. The reaction proceeds via an acylation mechanism, where the cyclopropylcarbonyl group is attached to the amino group of the benzamide. The resulting product is then purified by column chromatography to obtain pure CX-4945.

Aplicaciones Científicas De Investigación

CX-4945 has been extensively studied for its potential therapeutic applications in cancer. CK2 is overexpressed in many types of cancer, and its inhibition by CX-4945 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. CX-4945 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer, CX-4945 has also been studied for its potential therapeutic applications in neurodegenerative diseases and viral infections. CK2 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and its inhibition by CX-4945 has been shown to reduce neuroinflammation and improve cognitive function in animal models. CX-4945 has also been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.

Propiedades

Nombre del producto

4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide

Fórmula molecular

C13H16N2O2

Peso molecular

232.28 g/mol

Nombre IUPAC

4-(cyclopropanecarbonylamino)-N-ethylbenzamide

InChI

InChI=1S/C13H16N2O2/c1-2-14-12(16)9-5-7-11(8-6-9)15-13(17)10-3-4-10/h5-8,10H,2-4H2,1H3,(H,14,16)(H,15,17)

Clave InChI

AZINQUPWYATGMK-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

SMILES canónico

CCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.